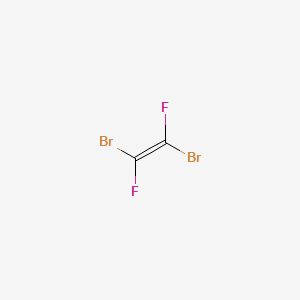

(E/Z)-1,2-Dibromo-1,2-difluoroethylene

Description

Significance as a Halogenated Fluoroalkene Building Block

The significance of (E/Z)-1,2-dibromo-1,2-difluoroethylene as a building block stems from the differential reactivity of its carbon-halogen bonds. The presence of both bromine and fluorine atoms on the vinylic carbons allows for selective chemical manipulation. Generally, the carbon-bromine bond is more susceptible to cleavage than the highly stable carbon-fluorine bond, enabling regioselective reactions.

This compound serves as a precursor for the introduction of the difluorovinylidene (-CF=CF-) or a substituted fluoroalkenyl moiety into various molecular scaffolds. These groups are of considerable interest as they can act as bioisosteres for other functional groups, influencing the conformational preferences and metabolic stability of bioactive molecules.

Key reactions that underscore its utility include:

Nucleophilic Vinylic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, a reaction that is central to its application in synthesis. acs.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under specific conditions. acs.orgacs.org

Organometallic Cross-Coupling Reactions: The carbon-bromine bonds are amenable to participation in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful tools for constructing complex molecular architectures.

Cycloaddition Reactions: The electron-deficient nature of the double bond, influenced by the electronegative halogen atoms, makes it a potential candidate for cycloaddition reactions, leading to the formation of fluorinated cyclic systems.

Overview of Research Trajectories

Research concerning this compound has primarily focused on its synthesis and its reactivity in nucleophilic substitution reactions. While not as broadly investigated as simpler fluoroalkenes, the existing studies provide a foundation for its potential applications.

Early research into halogenated ethylenes laid the groundwork for understanding their fundamental properties and reactivity. For instance, studies on the related compound 1,2-difluoroethylene (B154328) have provided insights into the relative stability of the (E) and (Z) isomers, with the cis (Z) isomer being found to be more stable for 1,2-disubstituted ethylenes with highly electronegative substituents. wikipedia.org

More specific research on this compound has explored its behavior in the presence of nucleophiles. A notable study investigated the vinylic substitution reactions of this compound, revealing complex reaction pathways that can lead to substitution, reduction, and rearrangement products depending on the nucleophile and reaction conditions. acs.org This work highlighted the intramolecular element effect, where the reactivity of bromine is significantly higher than that of fluorine in these systems. acs.orgacs.org

Current and future research is likely to expand into its use in stereoselective synthesis and the development of novel fluorinated materials. The ability to selectively functionalize the molecule makes it an attractive starting material for creating precisely substituted fluoroalkenes, which are valuable intermediates in medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₂Br₂F₂ |

| Molecular Weight | 221.83 g/mol |

| CAS Number | 359-21-7 |

| Predicted XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 221.83143 g/mol |

| Monoisotopic Mass | 219.83348 g/mol |

Data sourced from PubChem. uni.lu

Properties

IUPAC Name |

(E)-1,2-dibromo-1,2-difluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F2/c3-1(5)2(4)6/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATFLOWGZBUEIE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/F)\Br)(\F)/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-21-7 | |

| Record name | 1,2-Dibromodifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of E/z 1,2 Dibromo 1,2 Difluoroethylene

E/Z Isomerism and Configurational Assignment Methodologies

The geometric isomerism in 1,2-Dibromo-1,2-difluoroethylene arises from the restricted rotation around the carbon-carbon double bond. This results in two distinct spatial arrangements of the bromine and fluorine atoms: the E isomer, where identical groups are on opposite sides of the double bond, and the Z isomer, where they are on the same side. The definitive assignment of these configurations is accomplished through a suite of analytical methods that probe the unique physical and spectroscopic properties of each isomer.

Spectroscopic Confirmation Techniques for Geometric Isomers

Spectroscopy is a cornerstone in the elucidation of the three-dimensional structure of molecules. For the E and Z isomers of 1,2-Dibromo-1,2-difluoroethylene, Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are particularly powerful tools, providing unambiguous fingerprints for each geometric configuration.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for characterizing fluorinated organic compounds. A key parameter in distinguishing between the E and Z isomers is the vicinal fluorine-fluorine coupling constant (³JF-F), which describes the interaction between the two fluorine nuclei across the carbon-carbon double bond. The magnitude of this coupling is highly dependent on the dihedral angle between the C-F bonds.

It is a well-established principle in NMR spectroscopy that the through-bond coupling between nuclei on a double bond is stereospecific. Generally, the trans-coupling constant is significantly larger than the cis-coupling constant. For halogenated ethylenes, the following relationship is expected:

³JF-F (trans) > ³JF-F (cis)

Therefore, the E isomer of 1,2-Dibromo-1,2-difluoroethylene is predicted to exhibit a larger ³JF-F value compared to the Z isomer. This difference in coupling constants provides a definitive method for assigning the correct configuration to each isomer. While specific experimental values for this compound are not widely documented, the principle remains a fundamental tool for stereochemical assignment in fluoroalkenes.

Table 1: Expected Relative Magnitudes of ³JF-F Coupling Constants for (E/Z)-1,2-Dibromo-1,2-difluoroethylene

| Isomer | Configuration | Expected ³JF-F Magnitude |

|---|---|---|

| E | trans | Larger |

| Z | cis | Smaller |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, differentiates the E and Z isomers based on their molecular symmetry.

The E-isomer possesses a center of inversion and belongs to the C₂h point group. This high degree of symmetry leads to the "rule of mutual exclusion." According to this rule, for a centrosymmetric molecule, vibrational modes that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa.

The Z-isomer , lacking a center of inversion, belongs to the C₂v point group. In this case, vibrational modes can be simultaneously active in both IR and Raman spectra.

This fundamental difference in spectroscopic activity provides a clear method for distinguishing the two isomers. For example, the C=C stretching vibration in the E isomer is expected to be strong in the Raman spectrum but forbidden in the IR spectrum. Conversely, the Z isomer would show a C=C stretching vibration in both spectra. A complete vibrational analysis allows for the assignment of all fundamental modes and confirms the molecular symmetry of each isomer. This principle has been demonstrated effectively in the analogous compound, cis- and trans-1,2-dichloro-1,2-difluoroethylene.

Dipole Moment Measurements for Isomer Differentiation

In the E-isomer (trans), the individual C-F and C-Br bond dipoles are arranged symmetrically. The two C-F bond dipoles are equal in magnitude and opposite in direction, as are the two C-Br bond dipoles. Consequently, their vector sum is zero, and the E-isomer is a nonpolar molecule with a dipole moment of zero .

In the Z-isomer (cis), the C-F and C-Br bond dipoles are on the same side of the double bond. The vector addition of these bond dipoles results in a net molecular dipole moment. Therefore, the Z-isomer is a polar molecule with a non-zero dipole moment .

This stark difference—a zero dipole moment for the E isomer versus a finite dipole moment for the Z isomer—is an unambiguous method for their differentiation.

Table 2: Predicted Dipole Moments for this compound

| Isomer | Configuration | Symmetry | Predicted Dipole Moment (μ) |

|---|---|---|---|

| E | trans | Centrosymmetric (C₂h) | μ = 0 D |

| Z | cis | Non-centrosymmetric (C₂v) | μ > 0 D |

Relative Stability of E and Z Isomers: Theoretical and Experimental Correlations

The relative thermodynamic stability of the E and Z isomers is determined by a delicate balance of steric repulsion and electronic effects. In typical alkenes, steric hindrance between bulky substituents in the cis position makes the trans isomer more stable. However, in haloethylenes, this trend can be reversed.

For 1,2-difluoroethylene (B154328), the Z (cis) isomer is known to be more stable than the E (trans) isomer by approximately 0.9 kcal/mol. wikipedia.org This phenomenon, often termed the "cis effect," is attributed to favorable electronic interactions that outweigh steric repulsion. beilstein-journals.org

In the case of 1,2-Dibromo-1,2-difluoroethylene, the situation is more complex. The bromine atoms are significantly larger and less electronegative than the fluorine atoms. The increased steric bulk of the bromine atoms would be expected to destabilize the Z isomer. Conversely, the electronic effects that stabilize the Z isomer in 1,2-difluoroethylene may be less pronounced. Therefore, it is plausible that the steric hindrance dominates, making the E-isomer the more stable configuration for 1,2-Dibromo-1,2-difluoroethylene, a reversal of the trend seen in its lighter analogue.

Computational Analysis of Isomeric Energy Differences

Ab initio and Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of isomers. These computational methods solve the electronic structure of a molecule to determine its total energy. By calculating the optimized ground-state energies for both the E and Z isomers, their relative stability can be determined with high accuracy.

Computational studies on various 1,2-dihaloethylenes have shown that as the size of the halogen atom increases and its electronegativity decreases (from F to Cl to Br), the stability of the cis isomer tends to decrease relative to the trans isomer. While specific computational studies focusing solely on 1,2-Dibromo-1,2-difluoroethylene are not prevalent, the established trends in related dihaloethylene systems strongly suggest that the E isomer would be found to be lower in energy. Such calculations would provide the energy difference (ΔE) between the two isomers, confirming which is the thermodynamically preferred structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (E)-1,2-Dibromo-1,2-difluoroethylene |

| (Z)-1,2-Dibromo-1,2-difluoroethylene |

| (E)-1,2-dichloro-1,2-difluoroethylene |

| (Z)-1,2-dichloro-1,2-difluoroethylene |

| (E)-1,2-difluoroethylene |

The Halogen "Cis Effect" in Dihaloethenes and its Relevance

In the study of stereochemistry, it is a general rule that for 1,2-disubstituted ethenes, the trans (or E) isomer is thermodynamically more stable than the cis (or Z) isomer. This preference is typically attributed to sterics, as the trans configuration places the substituent groups farther apart, minimizing steric strain. However, a notable exception to this rule is observed in certain 1,2-dihaloethenes, a phenomenon referred to as the halogen "cis effect". researchgate.net This effect describes the unusual stability of the cis isomer over the trans isomer. researchgate.netoup.com

The origins of the cis effect are rooted in electronic factors that outweigh steric repulsion. oup.com Theoretical studies on simple dihaloethenes (XHC=CHX, where X = F, Cl, Br) have identified two primary stabilizing electronic interactions in the cis isomer:

Periplanar Hyperconjugation: This involves the delocalization of electrons from a C-H bonding orbital into an adjacent C-X antibonding orbital (and vice versa).

Halogen Lone Pair Delocalization: This is an interaction where a lone pair of electrons from a halogen atom delocalizes into the π* antibonding orbital of the carbon-carbon double bond. This interaction, also known as the LP effect, is considered the dominant factor contributing to the cis effect. researchgate.net

These delocalization mechanisms provide additional electronic stabilization to the cis isomer. In contrast, the steric repulsion between the halogen atoms, which favors the trans isomer, increases with the size of the halogen. The ultimate stability of the isomers depends on the balance between these stabilizing electronic effects and destabilizing steric forces.

For this compound, both fluorine and bromine atoms are involved. Fluorine's high electronegativity and small size strongly favor the cis configuration due to electronic effects, as seen in 1,2-difluoroethylene where the Z isomer is more stable than the E isomer. beilstein-journals.orgwikipedia.org Conversely, the much larger bromine atoms introduce significant steric repulsion, which favors the trans configuration. The stereochemical stability of this compound is therefore determined by the complex interplay between the powerful cis-stabilizing electronic effects of the fluorine atoms and the significant trans-stabilizing steric hindrance of the bromine atoms.

The following table presents calculated energy differences for simpler 1,2-dihaloethenes, illustrating the balance between electronic and steric effects.

| Compound | Isomer More Stable | Total Delocalization (cis-stabilizing) | Total Steric Repulsion (trans-stabilizing) | Calculated Net Energy Difference (ΔE = Etrans - Ecis) |

|---|---|---|---|---|

| 1,2-Difluoroethene | cis (Z) | 29.82 kJ mol⁻¹ | 1.26 kJ mol⁻¹ | -3.8 kJ mol⁻¹ (~0.9 kcal/mol) wikipedia.org |

| 1,2-Dichloroethene | cis (Z) | 40.00 kJ mol⁻¹ | 16.48 kJ mol⁻¹ | -0.5 kJ mol⁻¹ nih.gov |

| 1,2-Dibromoethene | trans (E) | 34.46 kJ mol⁻¹ | 23.22 kJ mol⁻¹ | +3.0 kJ mol⁻¹ |

Data for delocalization and steric repulsion are from theoretical calculations for XHC=CHX compounds. researchgate.net A negative ΔE indicates the cis isomer is more stable.

Stereoselectivity and Stereospecificity in Reactions Involving this compound

The concepts of stereoselectivity and stereospecificity are crucial for describing the stereochemical outcomes of chemical reactions.

A stereoselective reaction is one in which a single reactant can form two or more stereoisomeric products, but one is formed preferentially over the others. masterorganicchemistry.com

A stereospecific reaction is a type of stereoselective reaction where the stereochemistry of the starting material dictates the stereochemistry of the product. If different stereoisomers of the starting material react to give different stereoisomers of the product, the reaction is stereospecific. libretexts.org

While specific reaction data for this compound is limited in readily available literature, the principles can be illustrated through reactions of the closely related compound (E/Z)-1,2-difluoroethylene. The behavior of these haloalkenes provides insight into how the stereochemistry of the double bond influences reaction pathways.

For example, the deuteration of (E/Z)-1,2-difluoroethylene using NaOD in D₂O is reported to be a stereospecific reaction, where the starting geometry of the alkene is retained in the deuterated product CDF=CDF. beilstein-journals.orgbeilstein-journals.org

In contrast, other reactions are stereoselective but not stereospecific. Photochemical [2+2] cycloaddition reactions of either the E or Z isomer of 1,2-difluoroethylene with fluorinated ketones lead to a mixture of stereoisomeric oxetane (B1205548) products. beilstein-journals.org Although the reaction starting with the E-isomer yields a product mixture where about 70% retains the original configuration, the formation of multiple isomers from a single starting isomer indicates the reaction is not stereospecific, likely proceeding through a stepwise biradical intermediate that allows for bond rotation before the final ring closure. beilstein-journals.orgbeilstein-journals.org

The following table summarizes these findings for the analogue 1,2-difluoroethylene.

| Reaction Type | Reactant Isomer | Reagents | Product(s) | Classification | Reference |

|---|---|---|---|---|---|

| Deuteration | (E/Z)-1,2-difluoroethylene | NaOD in D₂O | CDF=CDF (stereochemistry retained) | Stereospecific | beilstein-journals.orgbeilstein-journals.org |

| [2+2] Cycloaddition | (E)-1,2-difluoroethylene | Fluorinated Ketones, UV light | Mixture of stereoisomeric oxetanes (~70% retention) | Stereoselective | beilstein-journals.orgbeilstein-journals.org |

| [2+2] Cycloaddition | (Z)-1,2-difluoroethylene | Fluorinated Ketones, UV light | Mixture of stereoisomeric oxetanes | Stereoselective | beilstein-journals.org |

Chemical Reactivity and Mechanistic Studies of E/z 1,2 Dibromo 1,2 Difluoroethylene

Electrophilic Reactions

The electron-rich double bond in alkenes is susceptible to attack by electrophiles. In the case of halogenated alkenes like (E/Z)-1,2-dibromo-1,2-difluoroethylene, the electron-withdrawing nature of the halogen atoms can influence the reactivity of the double bond.

A general mechanism for electrophilic addition to an alkene involves the initial attack of the electrophile on the double bond, leading to the formation of a carbocation intermediate. pressbooks.pub This intermediate is then attacked by a nucleophile to form the final addition product. For halogenation reactions, a cyclic halonium ion (e.g., a bromonium or chloronium ion) is proposed as the intermediate instead of a discrete carbocation. pressbooks.pubwikipedia.org This intermediate helps to explain the observed stereochemistry of the addition. pressbooks.pub

Radical Reactions

Radical reactions involving this compound can be initiated by methods such as UV irradiation. For instance, the reaction of bromine with (E)-1,1,1,4,4,4-hexafluorobut-2-ene under UV light leads to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org Similarly, photochemically initiated reactions of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene (B8367) have been studied, yielding a mixture of addition products. epa.gov These reactions proceed through radical intermediates, and their mechanisms can be complex, sometimes leading to the formation of unexpected telomers and rearranged products. epa.gov

Addition Reactions Across the Carbon-Carbon Double Bond

The hallmark reactivity of alkenes is the addition reaction across the carbon-carbon double bond. This allows for the transformation of the unsaturated ethylene (B1197577) core into a saturated ethane (B1197151) derivative with new substituents.

Halogen Additions (e.g., Chlorine, Bromine)

The addition of halogens like chlorine and bromine to alkenes is a fundamental organic reaction that results in vicinal dihalides. wikipedia.org The reaction proceeds through an electrophilic addition mechanism. wikipedia.org The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to heterolytic cleavage and the formation of a cyclic halonium ion intermediate. libretexts.org The subsequent attack by the halide ion occurs from the side opposite to the halonium ion, resulting in an anti-addition stereochemistry. wikipedia.orglibretexts.org

For example, the reaction of ethene with bromine yields 1,2-dibromoethane. libretexts.orgchemguide.co.uk This reaction is often used as a chemical test for the presence of unsaturation, as the characteristic reddish-brown color of bromine disappears. chemguide.co.uk While fluorine is generally too reactive and iodine reacts very slowly, chlorine and bromine readily add to alkenes at room temperature. pressbooks.pubchemguide.co.uk

The addition of bromine to conjugated dienes like 1,3-butadiene (B125203) can yield a mixture of 1,2- and 1,4-addition products. libretexts.org The ratio of these products can be dependent on the reaction temperature. libretexts.org

| Alkene | Halogen | Product(s) | Reference |

|---|---|---|---|

| Ethene | Bromine (Br₂) | 1,2-Dibromoethane | libretexts.orgchemguide.co.uk |

| Cyclopentene | Bromine (Br₂) | trans-1,2-Dibromocyclopentane | pressbooks.pub |

| 1,3-Butadiene | Bromine (Br₂) | 3,4-Dibromo-1-butene and 1,4-Dibromo-2-butene | libretexts.org |

Hypohalite Additions

Research has shown that various hypohalites can react with 1,2-difluoroethylene (B154328) to form addition products in high yields. beilstein-journals.org This includes perfluoroalkyl, perfluoroacyl, and perfluoroalkylsulfonyl hypohalites. beilstein-journals.org

Organosilane Additions

The addition of organosilanes to alkenes, known as hydrosilylation, is another important transformation. The addition of trichlorosilane (B8805176) to 1,2-difluoroethylene under UV irradiation has been reported to produce the corresponding trichlorosilylethane derivative in high yield. beilstein-journals.org

Other Addition Processes

The versatility of the double bond in fluorinated ethylenes allows for various other addition reactions. For instance, photochemical [2+2] cycloaddition reactions with fluoroketones and fluoroaldehydes can lead to the formation of oxetanes. nih.gov The reaction of either the (E) or (Z) isomer of 1,2-difluoroethylene with perfluoroaldehydes has been shown to produce a mixture of three isomeric oxetanes in high yield. nih.gov

Cycloaddition Reactions

This compound, possessing a carbon-carbon double bond substituted with electron-withdrawing halogen atoms, is an interesting substrate for cycloaddition reactions. These reactions involve the formation of a cyclic molecule through the combination of two or more unsaturated molecules. The electronic nature of the double bond in 1,2-dibromo-1,2-difluoroethylene makes it a potential partner in various cycloaddition modes, primarily as the 2π-electron component.

[2+2] Cycloadditions

[2+2] cycloadditions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules for concerted pathways, but they can proceed photochemically or through a stepwise mechanism. For highly halogenated alkenes, stepwise pathways involving biradical intermediates are common.

While specific studies on the [2+2] cycloaddition of this compound are not extensively documented, the reactivity of analogous fluoroalkenes provides significant insight. For instance, the photochemical [2+2] cycloaddition of 1,2-difluoroethylene with fluorinated ketones leads to the formation of oxetane (B1205548) rings. google.combeilstein-journals.org These reactions often proceed non-stereospecifically, suggesting a stepwise mechanism. In such reactions involving 1,2-difluoroethylene, the (E)-isomer has been observed to be more reactive than the (Z)-isomer. google.com It is plausible that this compound would undergo similar photochemical [2+2] cycloadditions with other alkenes or carbonyl compounds. The reaction would likely be initiated by photoexcitation, leading to the formation of a cyclobutane or oxetane ring system. The presence of four halogen substituents would influence the stability of the intermediate and the regiochemistry of the product.

Visible-light-absorbing transition metal complexes can also catalyze the [2+2] cycloaddition of 1,3-dienes, offering a milder alternative to high-energy UV radiation. nih.gov This methodology could potentially be applied to the cycloaddition of this compound.

[2+4] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component). orgsyn.orgnih.govorganic-chemistry.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. nih.gov Given that both bromine and fluorine are strongly electron-withdrawing, this compound is expected to be a reactive dienophile.

A classic diene used in these reactions is cyclopentadiene (B3395910), which is highly reactive due to its fixed s-cis conformation. nih.gov The reaction of this compound with a diene such as cyclopentadiene or 1,3-butadiene would be expected to yield a halogenated bicyclic or cyclohexene (B86901) adduct, respectively. The stereochemistry of the dienophile is typically retained in the product of a concerted Diels-Alder reaction. Therefore, reaction of the (E)-isomer would lead to a product with a trans relationship between the bromine atoms, while the (Z)-isomer would yield a cis-substituted product.

The general scheme for the Diels-Alder reaction of this compound with 1,3-butadiene is depicted below:

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | (E)-1,2-Dibromo-1,2-difluoroethylene | (trans)-4,5-Dibromo-4,5-difluorocyclohexene |

| 1,3-Butadiene | (Z)-1,2-Dibromo-1,2-difluoroethylene | (cis)-4,5-Dibromo-4,5-difluorocyclohexene |

Mechanistic Insights into Cycloaddition Pathways (e.g., Biradical Intermediates)

The mechanism of cycloadditions involving polyhalogenated ethylenes often deviates from a fully concerted pathway. For many thermal [2+2] cycloadditions, a stepwise mechanism involving a biradical intermediate is more likely than a concerted one. Studies on the cycloaddition of 1,1-dichloro-2,2-difluoroethylene (B1203012) with dienes have provided evidence for the formation of such biradical intermediates. The lack of stereospecificity in some of these reactions supports a two-step mechanism where an initial bond formation creates a biradical that has a lifetime sufficient for bond rotation to occur before ring closure.

In the context of this compound, a [2+2] cycloaddition would likely proceed via a 1,4-biradical. The stability of this biradical would be influenced by the halogen substituents. Similarly, while the Diels-Alder reaction is often depicted as a concerted process, a stepwise mechanism involving a biradical intermediate can also be considered, especially with highly substituted reactants. The reaction of either (E)- or (Z)-1,2-difluoroethylene with hexafluorodiacetyl under UV irradiation gives a mixture of five products, which is indicative of a stepwise process involving a biradical intermediate. google.com This suggests that cycloadditions of this compound may also proceed through non-concerted, biradical pathways, particularly under photochemical conditions.

Elimination Reactions Involving this compound or its Precursors

Elimination reactions are crucial for the synthesis of alkenes. These reactions typically involve the removal of two substituents from adjacent atoms of a molecule. The synthesis of this compound itself likely relies on the elimination of hydrogen halides or halogens from a saturated precursor.

Dehydrohalogenation Pathways

Dehydrohalogenation is the removal of a hydrogen atom and a halogen atom from an alkyl halide, typically using a base. A double dehydrohalogenation of a vicinal dihalide can be used to synthesize alkynes. The synthesis of this compound can be envisioned through the dehydrobromination of a suitable precursor, such as 1,1,2-tribromo-1,2-difluoroethane (B1623715). This reaction would likely be carried out using a base, such as potassium hydroxide (B78521) or an amine base.

A relevant example is the synthesis of 1-bromo-2,2-difluoroethylene (B1203370) from 1,2-dibromo-1,1-difluoroethane (B1630539) using an alkaline aqueous solution at elevated temperatures. google.com This demonstrates the feasibility of selective dehydrobromination in polyhalogenated ethanes.

| Precursor Compound | Elimination Type | Reagents | Product |

| 1,1,2-Tribromo-1,2-difluoroethane | Dehydrobromination | Base (e.g., KOH) | This compound |

| 1,1,2,2-Tetrabromo-1,2-difluoroethane | Dehalogenation (Debromination) | Reducing metal (e.g., Zn) | This compound |

Dehalogenation, the removal of two halogen atoms from adjacent carbons, is another pathway. Vicinal dihalides can be dehalogenated using reducing agents like zinc metal to form alkenes. Therefore, a compound such as 1,1,2,2-tetrabromo-1,2-difluoroethane could potentially be a precursor, undergoing debromination with zinc to yield the target alkene.

Stereochemical Requirements in Elimination Processes (e.g., E2 Mechanism)

The E2 (bimolecular elimination) mechanism is a common pathway for dehydrohalogenation reactions. A key stereochemical requirement for the E2 mechanism is that the hydrogen atom and the leaving group must be in an anti-periplanar conformation. This means they are in the same plane but on opposite sides of the carbon-carbon bond. This alignment allows for the smooth, concerted formation of the π-bond as the C-H and C-X bonds are broken.

In a vicinal dihalide precursor, the two leaving groups (e.g., two bromine atoms) in a dehalogenation reaction with reagents like iodide ion or zinc also typically require an anti-periplanar arrangement for the reaction to proceed efficiently.

The stereochemistry of the starting material directly influences the stereochemistry of the resulting alkene in an E2 reaction. For instance, the dehydrobromination of a specific diastereomer of a precursor like 1,1,2-tribromo-1,2-difluoroethane would be expected to yield a specific isomer, either (E) or (Z), of 1,2-dibromo-1,2-difluoroethylene, depending on which hydrogen and bromine atoms can achieve the necessary anti-periplanar geometry. If multiple conformers can meet this requirement, a mixture of products may be formed.

Cross-Coupling Reactions and Derivatization Strategies

The presence of two bromine atoms on the double bond of this compound provides two reactive sites for functionalization. However, direct palladium-catalyzed cross-coupling reactions on this substrate can be challenging. A more effective and common strategy involves a two-step process: first, the formation of a more reactive organometallic derivative, followed by a palladium-catalyzed cross-coupling reaction. This approach allows for a controlled and often stereospecific introduction of various substituents onto the difluoroethenyl core.

Palladium-Catalyzed Cross-Couplings for Functionalization

The organometallic derivatives of 1,2-dibromo-1,2-difluoroethylene, particularly organostannanes, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Stille coupling. sigmaaldrich.com This reaction enables the formation of a carbon-carbon bond between the difluoroalkene unit and various organic groups.

The general mechanism for a palladium-catalyzed cycle, such as the Stille or Negishi coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of a (2-bromo-1,2-difluoroethenyl)stannane, the catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex. The subsequent transmetalation step involves the transfer of the difluoroethenyl group from the tin atom to the palladium center. Finally, reductive elimination yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com

These coupling reactions are highly valued for their functional group tolerance and the ability to proceed under relatively mild conditions. By selecting the appropriate palladium catalyst, ligands, and reaction conditions, a wide array of aryl, heteroaryl, or vinyl groups can be stereoselectively introduced. For instance, the coupling of a (Z)-(2-bromo-1,2-difluoroethenyl)stannane with an aryl iodide using a catalyst like tetrakis(triphenylphosphine)palladium(0) typically proceeds with retention of the double bond geometry, yielding the (Z)-1-aryl-2-bromo-1,2-difluoroethene.

Table 1: Representative Palladium-Catalyzed Stille Coupling

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|

| (Z)-(2-Bromo-1,2-difluoroethenyl)tri-n-butylstannane | Aryl Iodide (Ar-I) | Pd(PPh₃)₄ | Toluene or DMF | (Z)-1-Aryl-2-bromo-1,2-difluoroethene |

Formation of Organometallic Derivatives (e.g., Stannanes)

The conversion of this compound into organometallic derivatives is a crucial step for enhancing its reactivity in subsequent coupling reactions. A primary method involves metal-halogen exchange to generate a highly reactive vinyllithium (B1195746) intermediate. This is typically achieved by treating the starting dibromide with an organolithium reagent, such as n-butyllithium, at very low temperatures (e.g., -78 °C) to prevent side reactions. The reaction is selective, replacing one of the bromine atoms with lithium.

This in situ-generated (2-bromo-1,2-difluoro)vinyllithium reagent is a potent nucleophile but is thermally unstable. It is therefore immediately trapped with an appropriate electrophile. To synthesize the valuable stannane (B1208499) derivatives, the vinyllithium intermediate is reacted with a trialkyltin halide, most commonly tri-n-butyltin chloride. This reaction yields the corresponding (E/Z)-(2-bromo-1,2-difluoroethenyl)tri-n-butylstannane, a more stable and often isolable compound that serves as a key intermediate for Stille cross-coupling reactions. The stereochemistry of the starting dibromoalkene is generally retained throughout this two-step sequence.

Table 2: Synthesis of a Vinylstannane Derivative

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

|---|---|---|---|---|

| (Z)-1,2-Dibromo-1,2-difluoroethylene | n-Butyllithium (n-BuLi) in THF, -78 °C | (Z)-(2-Bromo-1,2-difluoro)vinyllithium | Tri-n-butyltin chloride (Bu₃SnCl) | (Z)-(2-Bromo-1,2-difluoroethenyl)tri-n-butylstannane |

Synthesis of Complex Fluoroalkene Derivatives

The synthetic strategies detailed above open the door to a vast range of complex fluoroalkene derivatives. Starting from this compound, mono- or di-substituted products can be prepared with a high degree of control.

For example, the monosubstituted vinylstannane prepared in section 4.7.2 can be used in a Stille coupling (as described in 4.7.1) to create complex molecules like (Z)-1-aryl-2-bromo-1,2-difluoroethenes. The remaining bromine atom in this product offers a handle for further functionalization. It can be subjected to a second, different coupling reaction, potentially after another metal-halogen exchange, allowing for the synthesis of unsymmetrically disubstituted 1,2-difluoroalkenes (Ar¹-CF=CF-Ar²).

Alternatively, it is possible to substitute both bromine atoms in a single process or in a sequential one-pot reaction. For instance, treatment of 1,2-dibromo-1,2-difluoroethylene with two equivalents of an organolithium reagent followed by two equivalents of an electrophile can lead to symmetrically disubstituted products. These multi-step transformations underscore the role of this compound as a foundational C2F2 building block for accessing architecturally complex fluorinated targets, which are of interest in materials science and medicinal chemistry. Research on related gem-dibromoalkenes has shown that they can be converted into functionalized allenes, indicating the potential for 1,2-dibromo-1,2-difluoroethylene to serve as a precursor to a wide variety of unsaturated fluorinated structures. nih.govnih.gov

Table 3: Examples of Complex Fluoroalkene Derivatives Synthesized from this compound

| Derivative Type | General Structure | Synthetic Route Highlight |

|---|---|---|

| Monosubstituted Aryl Fluoroalkene | (Z)-Ar-CF=CF-Br | 1. Stannylation of one C-Br bond. 2. Stille coupling with Ar-I. |

| Symmetrically Disubstituted Fluoroalkene | (Z)-Ar-CF=CF-Ar | Sequential or double coupling reactions. |

| Unsymmetrically Disubstituted Fluoroalkene | (Z)-Ar¹-CF=CF-Ar² | Stepwise functionalization of the two C-Br bonds. |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹⁹F, ¹³C NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the isomers of 1,2-Dibromo-1,2-difluoroethylene, ¹⁹F and ¹³C NMR would be the most informative, as the molecule lacks protons.

Due to the absence of protons in (E/Z)-1,2-Dibromo-1,2-difluoroethylene, ¹H NMR spectroscopy is not applicable for direct characterization. The primary nuclei for NMR analysis are therefore ¹⁹F and ¹³C.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. nist.gov The chemical shifts in ¹⁹F NMR are spread over a wide range, which generally allows for clear distinction between fluorine atoms in different chemical environments. nist.govuv.mx For the (E) and (Z) isomers of 1,2-dibromo-1,2-difluoroethylene, the different spatial arrangement of the bromine and fluorine atoms would result in distinct ¹⁹F chemical shifts. In the (Z)-isomer, the two fluorine atoms are chemically equivalent, and thus a single resonance would be expected. In the (E)-isomer, the two fluorine atoms are also equivalent. However, the chemical shifts for the (E) and (Z) isomers would differ due to the through-space interactions with the bromine atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. In both the (E) and (Z) isomers of 1,2-dibromo-1,2-difluoroethylene, the two carbon atoms of the double bond are chemically equivalent due to symmetry. Therefore, a single resonance is expected for each isomer in the ¹³C NMR spectrum. The exact chemical shift would be influenced by the electronegativity of the directly attached fluorine and bromine atoms. The different stereochemistry of the isomers should lead to a measurable difference in their respective ¹³C chemical shifts.

| Compound | ¹H NMR (300 MHz, C₆D₆, δ), ppm | ¹⁹F NMR (282 MHz, C₆D₆, δ), ppm | ¹³C NMR (δ), ppm |

|---|---|---|---|

| (E)-1,2-difluoroethylene | 6.68 (m) | -187.73 (dd, ²JFH = 49 Hz, ³JFH = 30 Hz) | 146.0 |

| (Z)-1,2-difluoroethylene | 5.54 (m) | -163.09 (m) | 138.5 |

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Configurational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational and configurational isomers of molecules. The vibrational modes of a molecule are highly sensitive to its geometry and the nature of its chemical bonds.

For this compound, the key vibrational modes of interest would include the C=C stretching frequency, C-F stretching, and C-Br stretching, as well as various bending modes. The (Z)-isomer, possessing C₂ᵥ symmetry, and the (E)-isomer, with C₂ₕ symmetry, will exhibit different selection rules for their vibrational transitions in IR and Raman spectroscopy. This difference is a critical factor in distinguishing the two isomers.

Specifically, for the (E)-isomer with a center of inversion, the rule of mutual exclusion would apply. This means that vibrational modes that are Raman active will be IR inactive, and vice versa. The (Z)-isomer, lacking a center of inversion, will have vibrational modes that can be both IR and Raman active.

Detailed experimental IR and Raman spectra for this compound are not available in the surveyed literature. However, studies on similar molecules like cis- and trans-1,2-dichloro-1,2-difluoroethylene provide a framework for what would be expected.

Mass Spectrometry (MS) and Predicted Collision Cross Section (CCS) for Molecular Structure and Isomer Discrimination

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of C₂Br₂F₂. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic pattern of peaks for the molecular ion and any bromine-containing fragments, which would aid in confirming the presence of two bromine atoms.

While standard mass spectrometry can confirm the molecular formula, distinguishing between the (E) and (Z) isomers can be challenging as they have the same mass. However, techniques such as ion mobility-mass spectrometry (IM-MS) can separate isomers based on their different shapes, which is reflected in their collision cross-section (CCS) with a buffer gas.

Predicted CCS values for various adducts of (E)-1,2-dibromo-1,2-difluoroethene have been calculated and are available in public databases. These predictions can be a valuable tool for identifying the compound in complex mixtures when coupled with experimental IM-MS data.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 220.84076 | 138.7 |

| [M+Na]⁺ | 242.82270 | 132.6 |

| [M+NH₄]⁺ | 237.86730 | 140.1 |

| [M+K]⁺ | 258.79664 | 139.1 |

| [M-H]⁻ | 218.82620 | 136.6 |

| [M+Na-2H]⁻ | 240.80815 | 138.4 |

| [M]⁺ | 219.83293 | 135.9 |

| [M]⁻ | 219.83403 | 135.9 |

Vacuum Ultraviolet Photoabsorption Spectroscopy for Electronic Structure Characterization

Vacuum ultraviolet (VUV) photoabsorption spectroscopy probes the electronic transitions of a molecule by examining the absorption of light in the high-energy VUV region of the electromagnetic spectrum. This technique provides valuable information about the electronic structure, including Rydberg states and valence transitions.

For this compound, the VUV spectrum would be characterized by broad absorption bands corresponding to π → π* transitions and sharper features associated with Rydberg transitions converging to the ionization potential of the molecule. The electronic transitions and their vibrational fine structure would be different for the (E) and (Z) isomers due to their different symmetries and electronic environments.

While specific VUV photoabsorption spectra for this compound are not documented in the available literature, research on related haloethenes, such as 1,1-dibromo-2,2-difluoroethylene, provides insights into the types of electronic transitions that would be observed. beilstein-journals.org

Computational Chemistry and Theoretical Modeling of E/z 1,2 Dibromo 1,2 Difluoroethylene

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure and relative stabilities of the (E) and (Z) isomers of 1,2-dibromo-1,2-difluoroethylene are of fundamental interest. Quantum chemical calculations, ranging from Density Functional Theory (DFT) to high-level ab initio methods, provide quantitative data on these aspects.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net For (E/Z)-1,2-dibromo-1,2-difluoroethylene, DFT methods are well-suited to determine optimized geometries, vibrational frequencies, and relative energies of the isomers.

A comprehensive study on bromine-containing halocarbons calculated the gas-phase enthalpies of formation (ΔHf°₂₉₈) for both isomers using various composite DFT methods. wikipedia.org These methods, such as G3 and G4, build upon basic DFT calculations with empirical corrections to achieve higher accuracy. The results from this study are summarized in the table below.

Calculated Gas-Phase Enthalpies of Formation (kcal/mol) at 298 K for this compound

| Isomer | G3 | G4 |

|---|---|---|

| (E)-1,2-Dibromo-1,2-difluoroethylene | -56.8 | -56.3 |

| (Z)-1,2-Dibromo-1,2-difluoroethylene | -56.0 | -55.5 |

Data sourced from a theoretical study on bromine halocarbons. wikipedia.org

These calculations indicate that the (E)-isomer is slightly more stable than the (Z)-isomer by approximately 0.8 kcal/mol, a finding that can be attributed to the reduced steric repulsion between the bulky bromine atoms in the trans configuration.

For even greater accuracy, particularly for energetic properties, ab initio methods such as Coupled Cluster (CC) theory are employed. The Coupled Cluster approach, especially with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" in quantum chemistry.

The same study that provided the DFT-based enthalpies of formation also reported values from the ab initio composite method ccCA (correlation consistent Composite Approach) and a direct CCSD(T) calculation with extrapolation to the complete basis set (CBS) limit. wikipedia.org

Ab Initio Calculated Gas-Phase Enthalpies of Formation (kcal/mol) at 298 K

| Isomer | ccCA | CCSD(T)/CBS |

|---|---|---|

| (E)-1,2-Dibromo-1,2-difluoroethylene | -56.5 | -58.9 |

| (Z)-1,2-Dibromo-1,2-difluoroethylene | -55.7 | -58.0 |

Data from a high-level theoretical investigation. wikipedia.org

These high-level calculations corroborate the findings from DFT, confirming the greater stability of the (E)-isomer. The CCSD(T) results, being the most theoretically rigorous, provide the most reliable estimates for the absolute enthalpies of formation.

For dihaloethenes, NBO analysis is particularly useful for dissecting the "cis effect," where the cis isomer is sometimes more stable than the trans isomer. This is often attributed to hyperconjugative interactions, such as the delocalization of electron density from a lone pair of one halogen into the antibonding σ* orbital of the C-X bond of the other halogen. In the case of 1,2-dibromo-1,2-difluoroethylene, the interplay between the electron-withdrawing fluorine atoms and the larger, more polarizable bromine atoms would create a complex electronic environment. An NBO analysis would quantify the charge distribution, hybridization of the atomic orbitals, and the stabilizing and destabilizing hyperconjugative interactions, providing a deeper understanding of the relative stabilities and electronic character of the (E) and (Z) isomers.

Reaction Mechanism Elucidation through Computational Studies

Computational studies are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. Experimental work by Shainyan and Rappoport has shown that this compound undergoes vinylic substitution reactions with nucleophiles like alkoxides and thiolates, often yielding a variety of products. researchgate.netrsc.org This suggests complex reaction pathways that could involve addition-elimination or direct substitution mechanisms.

While specific computational studies modeling these reactions for this compound are not prominent in the literature, theoretical investigations into related vinylic substitutions provide a framework for understanding these processes. researchgate.net A computational study would likely explore the following:

Addition-Elimination vs. SₙV (Vinylic Nucleophilic Substitution): Calculations could determine the relative energy barriers for a two-step addition-elimination pathway versus a concerted SₙV mechanism.

Stereochemistry: The calculations could explain the observed stereochemical outcomes of these reactions, such as retention or inversion of configuration at the double bond.

Regioselectivity: In cases where the nucleophile could attack either carbon of the double bond, computational modeling could predict the preferred site of attack by comparing the activation energies of the corresponding transition states.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These theoretical predictions can be a powerful tool for interpreting experimental spectra and for identifying and characterizing molecules.

Although a detailed computational spectroscopic study for this compound is not currently published, the methodology is well-established. A typical study would involve:

Optimization of the ground state geometries of the (E) and (Z) isomers using a reliable method like B3LYP or MP2 with an appropriate basis set.

Calculation of the harmonic vibrational frequencies at the optimized geometries. These frequencies correspond to the fundamental vibrational modes of the molecule and can be compared to experimental IR and Raman spectra.

Computation of NMR shielding tensors to predict the ¹³C and ¹⁹F chemical shifts. These theoretical values, when referenced against a standard, can aid in the assignment of experimental NMR signals.

The accuracy of these predictions can be high enough to distinguish between the (E) and (Z) isomers based on their unique spectral fingerprints.

Modeling Reactivity, Regioselectivity, and Stereoselectivity

Beyond specific reaction mechanisms, computational models can provide a more general understanding of the reactivity of this compound. Concepts derived from DFT, such as conceptual DFT, utilize quantities like the Fukui function and dual descriptor to predict the most reactive sites in a molecule towards nucleophilic or electrophilic attack.

For this compound, such modeling could:

Map the electrostatic potential: This would visually indicate the electron-rich and electron-poor regions of the molecule, suggesting likely sites for electrophilic and nucleophilic attack, respectively.

Analyze frontier molecular orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For instance, in an addition reaction, the interaction between the HOMO of a nucleophile and the LUMO of the alkene would be crucial.

Predict regioselectivity in cycloaddition reactions: While not extensively studied for this molecule, computational modeling could predict the regioselectivity of cycloaddition reactions by analyzing the orbital coefficients of the frontier orbitals of the reactants.

Explain stereoselectivity: By modeling the transition states leading to different stereoisomeric products, the origins of stereoselectivity in reactions can be understood in terms of steric and electronic factors. libretexts.org

Environmental Transformation and Atmospheric Chemical Pathways Academic Perspective

Atmospheric Degradation Mechanisms of Halogenated Fluoroalkenes

While specific data for (E/Z)-1,2-Dibromo-1,2-difluoroethylene is not available, the primary atmospheric degradation mechanisms for halogenated alkenes are well-established and would be expected to involve the following reactions.

Reactions with Hydroxyl (OH) Radicals

The dominant atmospheric loss process for most alkenes is their reaction with the hydroxyl (OH) radical. This reaction typically proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a bromo-fluoro-hydroxyalkyl radical intermediate.

C₂Br₂F₂ + •OH → [HO-C₂Br₂F₂]•

This radical intermediate would then react rapidly with atmospheric oxygen (O₂) to form a peroxy radical. The subsequent fate of this peroxy radical would determine the final degradation products. For other haloalkenes, this pathway is significantly faster than hydrogen abstraction. rsc.orgresearchgate.netnist.gov

Reactions with Ozone (O₃)

Ozonolysis is another important atmospheric removal pathway for unsaturated compounds. masterorganicchemistry.comlibretexts.org The reaction involves ozone attacking the C=C double bond to form a primary ozonide (molozonide), which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. organic-chemistry.orgtaylorandfrancis.com

C₂Br₂F₂ + O₃ → [Primary Ozonide] → Carbonyls + Criegee Intermediates

The specific carbonyls formed would depend on the cleavage of the C=C bond. For this compound, this would likely result in the formation of carbonyl bromide fluoride (B91410) (C(O)BrF).

Reactions with Nitrate (B79036) (NO₃) Radicals

During nighttime, when photolysis does not occur and OH radical concentrations are low, reaction with the nitrate (NO₃) radical can become a significant loss process for alkenes, particularly in polluted environments. nih.govcopernicus.org Similar to the OH radical, the NO₃ radical adds to the double bond to form a nitrooxy-alkyl radical, which then reacts with O₂ to form a nitrooxy-peroxy radical.

C₂Br₂F₂ + •NO₃ → [O₃N-C₂Br₂F₂]•

The atmospheric importance of this reaction for this compound remains unquantified.

Identification and Characterization of Chemical Degradation Products

Without experimental or theoretical studies, the degradation products of this compound in the atmosphere can only be hypothesized based on the known chemistry of similar compounds.

The reaction with OH radicals, followed by reaction with O₂, would likely lead to the cleavage of the carbon-carbon bond, yielding halogenated carbonyl compounds. A plausible primary product is carbonyl bromide fluoride (C(O)BrF) . Further oxidation could lead to the formation of other smaller, oxygenated species and the release of halogen atoms (Br and F) into the atmosphere.

Ozonolysis would also be expected to cleave the double bond to yield carbonyl bromide fluoride (C(O)BrF) as the primary product.

Kinetic Studies of Atmospheric Reactions and Their Chemical Implications

No kinetic data, such as reaction rate constants, are available for the reactions of this compound with any key atmospheric oxidants.

The atmospheric lifetime (τ) of the compound with respect to a specific oxidant (X) is calculated as:

τ = 1 / (kₓ * [X])

where kₓ is the rate constant for the reaction with oxidant X, and [X] is the average atmospheric concentration of that oxidant. Without values for k, the atmospheric persistence of this compound cannot be calculated. For comparison, the atmospheric lifetimes of the analogous (E/Z)-1,2-dichloroethene with respect to OH radicals are on the order of several days. rsc.org The presence of bromine atoms in the target molecule would alter this lifetime, but the direction and magnitude of this change are unknown without specific data.

Q & A

Q. What are the optimal synthetic routes for (E/Z)-1,2-dibromo-1,2-difluoroethylene, and how can isomer selectivity be controlled?

- Methodological Answer : The compound is synthesized via halogenation of 1,2-difluoroethylene using bromine under controlled conditions. Isomer selectivity (E vs. Z) is influenced by reaction temperature, solvent polarity, and steric effects. For example, low temperatures (-20°C) favor the Z-isomer due to kinetic control, while thermodynamic conditions (room temperature) favor the E-isomer. Substitution reactions with alkoxides (e.g., NaOMe) yield mono- or di-substituted products depending on reagent stoichiometry, as shown in reactions producing methyl bromofluoroacetate and dimethoxyacetate .

Q. How can the geometric isomers of this compound be experimentally distinguished?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) : The coupling constants () differ between isomers due to spatial arrangement. For example, cis-isomers exhibit larger coupling constants (~25 Hz) compared to trans (~15 Hz). Infrared (IR) Spectroscopy : Stretching vibrations of C-Br and C-F bonds vary; cis-isomers show lower-frequency C-F stretches due to increased electron density. Computational Validation : Density Functional Theory (DFT) calculates vibrational frequencies and nuclear shielding, corroborating experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the product distribution in radical-mediated reactions of this compound?

- Methodological Answer : Radical pathways (e.g., with Cl atoms) proceed via bromine abstraction, forming intermediates like •C(F)=C(F)Br. Product studies reveal competing pathways:

- Addition-Elimination : Dominant in oxygen-rich environments, yielding CF₂O and Br₂.

- Chain Propagation : Observed in anaerobic conditions, leading to polymeric byproducts.

Isotopic labeling (e.g., C) and kinetic modeling (RRKM theory) validate these mechanisms .

Q. How do steric and electronic effects influence the stability and reactivity of this compound in hydrogen-bonded complexes?

- Methodological Answer : In complexes with protic acids (e.g., HF), the E-isomer forms a primary H-bond between HF and a fluorine atom, while the Z-isomer experiences steric hindrance. Secondary interactions (F···H-C) stabilize the E form, as confirmed by:

- X-ray Crystallography : Shorter H-bond lengths (1.8 Å vs. 2.1 Å in Z).

- DFT Calculations : Lower Gibbs energy for E-isomer complexes by ~5 kcal/mol .

Q. What role do computational methods play in predicting the vibrational and electronic properties of this compound?

- Methodological Answer : DFT and Coupled Cluster Theory :

- Vibrational Modes : B3LYP/6-311+G(d,p) predicts C-F stretches at 1150 cm⁻¹ (cis) vs. 1180 cm⁻¹ (trans).

- Ionization Potentials (IPs) : CCSD(T)/aug-cc-pVTZ calculates vertical IPs of 10.2 eV (cis) and 10.5 eV (trans), aligning with photoelectron spectroscopy data .

Q. How does variable-angle photoelectron spectroscopy (VAPES) differentiate the electronic structures of this compound isomers?

- Methodological Answer : Key Findings from VAPES :

| Parameter | cis-Isomer | trans-Isomer |

|---|---|---|

| Vertical IP (eV) | 10.2 ± 0.02 | 10.5 ± 0.02 |

| f³ (Band I) | 0.67–0.85 | 0.75–0.92 |

| Band III f³ | -0.17 | Not observed |

| Band III in the cis-isomer shows anomalous negative f³ values, indicating vibronic coupling absent in the trans form . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.